4,5,6-Trichloropyrimidine

Beschreibung

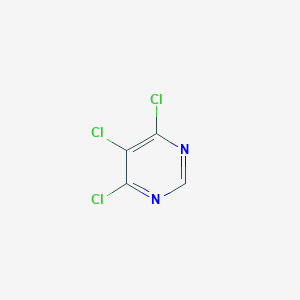

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5,6-trichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2/c5-2-3(6)8-1-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWPHGWEYHEAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290123 | |

| Record name | 4,5,6-Trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-27-4 | |

| Record name | 4,5,6-Trichloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66902 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-Trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,5,6 Trichloropyrimidine

Established Synthetic Routes for 4,5,6-Trichloropyrimidine

Synthesis from Tetrachlorothiadiazine

The synthesis of this compound from tetrachlorothiadiazine is not directly detailed in readily available literature. Research on this pathway predominantly focuses on the formation of This compound-2-carbonitrile (B13511922). In this documented synthesis, the highly reactive 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine is used to produce the 2-carbonitrile derivative through a spiro intermediate, ultimately yielding up to 53% of the substituted product mdpi.com. However, a direct conversion to this compound is not specified.

Preparation from 4,6-Dichloro-2-(methylthio)pyrimidine

Similar to the tetrachlorothiadiazine route, the synthetic pathway starting from 4,6-dichloro-2-(methylthio)pyrimidine primarily leads to the production of this compound-2-carbonitrile. This multi-step process involves protecting groups and several transformations to build the final substituted molecule, rather than the direct synthesis of this compound itself.

Synthesis from 5-Chlorouracil (B11105) and Thionyl Chloride

The chlorination of 5-chlorouracil is a known method for producing trichloropyrimidines. However, this reaction, when performed with reagents like phosphorus oxychloride or a combination of phosphorus pentachloride and phosphorochloridic acid, typically yields the isomer 2,4,5-trichloropyrimidine (B44654) chemicalbook.com. A specific method for the synthesis of the 4,5,6-trichloro isomer from 5-chlorouracil is not prominently documented.

Synthesis from 4,6-Dihydroxypyrimidine via Chlorination

A well-documented and high-yield method to synthesize this compound is through the direct chlorination of 4,6-dihydroxypyrimidine. This process involves treating 4,6-dihydroxypyrimidine with a combination of chlorinating agents in a suitable solvent.

In a specific procedure, 4,6-dihydroxypyrimidine is mixed with chlorobenzene, and sulfuryl chloride is added dropwise. After an initial reaction period, phosphorus oxychloride and triethylamine are introduced. The mixture is heated, and after workup, yields this compound as an oily substance. Analysis of the crude product shows that the target compound is obtained in an 86% yield chemicalbook.com.

Table 1: Synthesis of this compound from 4,6-Dihydroxypyrimidine

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

|---|

Advanced Synthetic Strategies and Catalysis in Pyrimidine (B1678525) Synthesis

Modern organic synthesis emphasizes the development of efficient, sustainable, and versatile methods. For pyrimidine ring formation, advanced strategies often focus on catalysis and procedural simplification to construct the heterocyclic core with diverse functionalities.

Multicomponent Reactions (MCRs) for Pyrimidine Ring Formation

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial components. MCRs are particularly valuable in medicinal chemistry and drug discovery for their ability to rapidly generate large libraries of complex molecules.

For the synthesis of the pyrimidine core, MCRs offer a powerful alternative to traditional linear synthetic routes. A notable example is a regioselective, iridium-catalyzed MCR that synthesizes pyrimidines from amidines and up to three different alcohol molecules. This reaction proceeds through a series of condensation and dehydrogenation steps. The use of a specific PN5P-Ir pincer complex catalyst is crucial for the efficiency of this process, which can produce a wide array of unsymmetrically substituted pyrimidines in yields of up to 93%. Such methods are considered sustainable as they can utilize alcohols derived from biomass and proceed with high atom economy.

Metal-Catalyzed C-H Amination Reactions for Pyrimidine Ring Synthesis

The synthesis of pyrimidine rings, fundamental structures in medicinal chemistry, has evolved significantly with the advent of modern synthetic techniques. thieme-connect.de Among these, transition metal-catalyzed C-H amination has emerged as a powerful strategy for constructing C-N bonds, offering an efficient route to nitrogen-containing heterocycles. rsc.orgacs.org This methodology circumvents the need for pre-functionalized starting materials by directly converting ubiquitous C-H bonds into C-N bonds. acs.org

While traditional pyrimidine synthesis often involves the condensation of amidines with 1,3-dicarbonyl compounds, metal-catalyzed approaches provide alternative pathways. beilstein-journals.org Catalysts based on transition metals like palladium, copper, and iron are instrumental in these transformations. mdpi.comnih.gov For instance, copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines or guanidines are considered a potent tool for constructing the pyrimidine core. mdpi.com The general mechanism often involves the formation of a metal-nitrenoid intermediate which then facilitates the C-H insertion or amination step. rsc.org Advances in this field aim to develop more sustainable and selective protocols, expanding the toolkit for creating complex pyrimidine scaffolds from simple precursors. nih.gov

Phase Transfer Catalysis in C-N Bond Formation (SₙAr Mechanism)

Phase-transfer catalysis (PTC) is a highly effective technique for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. nih.gov This methodology is particularly advantageous for nucleophilic aromatic substitution (SₙAr) reactions on electron-deficient aromatic systems like chloropyrimidines. beilstein-journals.org PTC offers numerous benefits, including the use of inexpensive and simple reagents (like aqueous sodium hydroxide), milder reaction conditions, reduced reaction times, and increased yields. nih.govphasetransfer.com

In the context of C-N bond formation with a substrate like this compound, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of an anionic nucleophile (e.g., an amide or phenoxide) from the aqueous or solid phase into the organic phase where the pyrimidine substrate is dissolved. nih.govmdpi.com The catalyst cation pairs with the nucleophile anion, forming a lipophilic ion pair that can readily cross the phase boundary. mdpi.com Once in the organic phase, the "naked" and highly reactive anion attacks the electron-deficient pyrimidine ring via the SₙAr mechanism, displacing a chloride ion. This technique avoids the need for anhydrous solvents and strong, expensive bases, making it a green and industrially viable method. phasetransfer.combiomedres.us

One-Pot Synthetic Techniques for Pyrimidine Derivatives

For a polysubstituted core like this compound, a one-pot process could involve the sequential and regioselective nucleophilic substitution of the chlorine atoms. By carefully controlling reaction conditions (temperature, stoichiometry, and nucleophile reactivity), different nucleophiles can be introduced at specific positions on the pyrimidine ring. For example, a more reactive nucleophile could be added at a lower temperature to substitute one position, followed by the addition of a second, different nucleophile at a higher temperature to functionalize another position, all within the same reaction vessel. Such techniques are invaluable in drug discovery for the rapid synthesis of analogues for structure-activity relationship (SAR) studies. beilstein-journals.orgmdpi.com

Reactivity and Reaction Mechanisms of this compound

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further amplified by the presence of three electron-withdrawing chlorine atoms. This electronic characteristic makes the compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. beilstein-journals.org The chlorine atoms at the C4, C5, and C6 positions serve as good leaving groups, allowing for the introduction of a wide variety of nucleophiles. The reactivity of these positions is not equal, leading to predictable, regioselective transformations under controlled conditions.

Nucleophilic Substitution Reactions at C2, C4, and C6 Positions

Halogenated pyrimidines are versatile scaffolds for creating libraries of substituted compounds, primarily through SₙAr processes. beilstein-journals.org In molecules like 2,4,6-trichloropyrimidine (B138864), the chlorine atoms at the C2, C4, and C6 positions are all susceptible to displacement by nucleophiles. However, the reactivity of these positions differs significantly. Generally, the C4 and C6 positions are more reactive towards nucleophilic attack than the C2 position. acs.orgstackexchange.comarkat-usa.org This preferential reactivity is a cornerstone for the controlled, stepwise functionalization of the pyrimidine core. beilstein-journals.orgmdpi.com

The substitution of the chlorine at the C5 position is less common under typical SₙAr conditions due to the different electronic environment of this carbon compared to the C2, C4, and C6 positions, which are directly influenced by the ring nitrogen atoms.

The regioselectivity of nucleophilic substitution on chloropyrimidines is a well-documented phenomenon. For 2,4,6-trichloropyrimidine, nucleophilic attack overwhelmingly favors the C4 and C6 positions over the C2 position. acs.orgarkat-usa.org This preference can be attributed to several factors. One explanation lies in the greater stability of the intermediate Meisenheimer complex formed during attack at C4/C6. acs.org The negative charge in this intermediate can be delocalized more effectively onto the adjacent ring nitrogen atom. Frontier molecular orbital theory also supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has larger coefficients on the C4 and C6 carbons, making them more electrophilic and susceptible to attack. stackexchange.comwuxiapptec.com

Studies have shown that the reaction of 2,4,6-trichloropyrimidine with anilines in polar solvents like ethanol results in a high regioselectivity for the C4-substituted product, with ratios around 10:1. acs.org Even with anionic nucleophiles like phenolate, a C4/C2 selectivity of 90:10 has been reported. acs.org In some cases, substitution at the C2 position can become competitive, but this is less common. arkat-usa.org

| Reactant | Nucleophile | Conditions | Major Product Position | Observed C4/C2 Ratio | Reference |

|---|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Anilines | Ethanol | C4 | ~10:1 | acs.org |

| 2,4,6-Trichloropyrimidine | Phenolate ion | Not specified | C4 | 90:10 | acs.org |

| 2,4,6-Trichloropyrimidine | 3-Aminopyrrole | DCM/MeOH, AcOH | C4/C6 | C2 substitution is competitive but C4/C6 is major | arkat-usa.orgresearchgate.net |

This compound readily reacts with a variety of heteroatom nucleophiles, including amines, thiols, and alcohols, to yield substituted pyrimidine derivatives. The reaction of halogenopyrimidines with amines is one of the most important and frequently used transformations in pyrimidine chemistry. arkat-usa.orgresearchgate.net

Primary and secondary amines, as well as anilines, effectively displace the chlorine atoms, typically at the C4/C6 positions first. For example, the reaction of 2,4,6-trichloropyrimidine with propargylamine in acetonitrile at 0°C to room temperature yields a mixture of 4-(but-3-yn-1-yl)-2,6-dichloropyrimidine and 2-(but-3-yn-1-yl)-4,6-dichloropyrimidine. mdpi.com Similarly, reactions with 3-aminopyrrole show substitution at the C4/C6 positions as the major pathway. arkat-usa.orgresearchgate.net The reactivity and selectivity can be influenced by the steric bulk of the nucleophile; larger nucleophiles may show a slight increase in substitution at the less sterically hindered C2 position. nih.gov These reactions are fundamental for building more complex molecules for applications in medicinal chemistry and materials science. beilstein-journals.org

| Reactant | Nucleophile | Conditions | Products | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Propargylamine | Acetonitrile, DIEA, 0°C to RT | 4-(but-3-yn-1-yl)-2,6-dichloropyrimidine and 2-(but-3-yn-1-yl)-4,6-dichloropyrimidine | mdpi.com |

| 2,4,6-Trichloropyrimidine | 3-Aminopyrrole | DCM/MeOH, AcOH, RT | 4,6-Dichloro-N-(1H-pyrrol-3-yl)pyrimidin-2-amine and 2,6-Dichloro-N-(1H-pyrrol-3-yl)pyrimidin-4-amine | arkat-usa.org |

| 2,4,5,6-Tetrachloropyrimidine (B156064) | Aryl sulfonamides | Not specified | Site-selective attack at C4 (major) and C2 (minor) | researchgate.net |

Formation of Substituted Pyrimidine Derivatives

The halogenated pyrimidine ring is an electron-deficient aromatic system, making it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. While specific studies on this compound are not extensively detailed, the reactivity of closely related polychlorinated pyrimidines, such as 2,4,6-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine, provides significant insight into its synthetic potential.

In these systems, nucleophilic attack generally occurs preferentially at the C4 and C6 positions, which are activated by the adjacent nitrogen atoms. For instance, studies on 2,4,6-trichloropyrimidine show that sequential nucleophilic aromatic substitution can be challenging due to the formation of regioisomeric products. mdpi.combeilstein-journals.org Assuming all three chlorine-bearing carbons are equally reactive, the initial nucleophilic addition can result in a 2:1 mixture of products. mdpi.com Similarly, the reaction of 2,4,5,6-tetrachloropyrimidine with aryl sulfonamides demonstrates site-selectivity, with nucleophilic attack occurring at the C4 and C2 positions, while no substitution is observed at the C5 position under the studied conditions. researchgate.net This body of research underscores that halogenated pyrimidines are valuable scaffolds for creating diverse libraries of substituted derivatives through controlled, albeit sometimes complex, nucleophilic substitution strategies. beilstein-journals.org

Organometallic Reagent Interactions

The chlorine substituents on the pyrimidine ring serve as effective leaving groups for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. fiveable.meresearchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed for the derivatization of chloropyrimidines. researchgate.net

Research on the isomeric 2,4,6-trichloropyrimidine has demonstrated that palladium-catalyzed cross-coupling with alkenylboronic acids is highly regioselective, with the reaction occurring preferentially at the C4-position over the C2-position. researchgate.net This selectivity is crucial for the controlled, stepwise introduction of different substituents. The general mechanism for these coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, facilitated by a metal catalyst like palladium. fiveable.me While this compound and its derivatives are considered promising candidates for such transition metal-catalyzed couplings, specific examples detailing these reactions remain a developing area of its chemistry. arkat-usa.org

Electrophilic Substitution at the 5-Position of Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally challenging. The pyrimidine system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivate the ring towards attack by electrophiles. wikipedia.org This deactivation is significantly amplified in this compound by the strong electron-withdrawing inductive effects of the three chlorine atoms. Consequently, direct electrophilic substitution at the C5 position, such as nitration or Friedel-Crafts reactions, is not a commonly employed synthetic strategy for this compound, as the ring is too deactivated to react under standard electrophilic substitution conditions. wikipedia.orgmasterorganicchemistry.com

Halogenation at C5 Position

Direct halogenation at the C5 position of an already substituted pyrimidine ring can be difficult. Instead, the chlorine atom at the C5 position is typically introduced at an earlier stage of the synthesis, using a more electron-rich pyrimidine precursor. A well-documented method involves the chlorination of a protected pyrimidine derivative using N-chlorosuccinimide (NCS).

For example, in the synthesis of this compound-2-carbonitrile, a precursor, 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile, is chlorinated at the C5 position. arkat-usa.org This reaction is carried out with NCS in acetic acid at elevated temperatures, affording the 5-chloro derivative in excellent yield. arkat-usa.org This strategy highlights that the C5 halogen is incorporated before the final aromatic system is fully halogenated and deactivated. Attempts to chlorinate barbituric acid during the synthesis of 2,4,6-trichloropyrimidine did not result in chlorination at the C5 position. google.com

Table 1: C5-Chlorination of a Pyrimidine Precursor

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|

Hydration Reactions

While the pyrimidine ring itself is generally stable to hydration, functional groups attached to it can undergo such reactions. A notable example is the hydration of the nitrile group in this compound-2-carbonitrile. This reaction provides a direct route to the corresponding carboxamide derivative.

The transformation is efficiently achieved by treating this compound-2-carbonitrile with concentrated sulfuric acid at room temperature. mdpi.com The reaction proceeds to completion over several hours, yielding this compound-2-carboxamide in high yield after workup. mdpi.com The resulting carboxamide is a potentially useful synthetic scaffold, offering different reactivity and physical properties compared to the nitrile precursor. mdpi.com

Table 2: Hydration of this compound-2-carbonitrile

| Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

|---|

Derivatization Strategies for this compound

Conversion to Carbonitriles

The synthesis of this compound-2-carbonitrile from other pyrimidine precursors is a key strategy for introducing a versatile carbonitrile functional group. This group can then serve as a handle for further chemical transformations. The synthesis is a multi-step process starting from 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.orglifechempharma.com

The process involves several key transformations:

Nucleophilic Displacement: The chloro groups at the C4 and C6 positions are displaced by benzyloxy groups. arkat-usa.org

Oxidation: The methylthio group at the C2 position is oxidized to a methylsulfonyl group, which is a better leaving group. arkat-usa.org

Cyanation: The methylsulfonyl group is displaced by a cyanide group using potassium cyanide (KCN), often with the aid of a crown ether to enhance the nucleophilicity of the cyanide ion. arkat-usa.org

C5-Chlorination: As described previously, the C5 position is chlorinated using NCS. arkat-usa.orglifechempharma.com

Deprotection and Chlorination: The benzyl ether protecting groups are removed, and the resulting hydroxyl groups are converted to chloro groups to yield the final product, this compound-2-carbonitrile. arkat-usa.org

This pathway demonstrates a strategic conversion of a methylthio-substituted pyrimidine into a valuable carbonitrile derivative.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-Trichloropyrimidine |

| 2,4,5,6-Tetrachloropyrimidine |

| 5-Chloro-2,4,6-trifluoropyrimidine |

| This compound-2-carbonitrile |

| 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile |

| N-Chlorosuccinimide (NCS) |

| Acetic Acid |

| This compound-2-carboxamide |

| Sulfuric Acid |

| 4,6-Dichloro-2-(methylthio)pyrimidine |

| Potassium Cyanide (KCN) |

Formation of Carboxamides

The introduction of a carboxamide functional group onto the this compound scaffold can be achieved through the hydration of a nitrile precursor. Specifically, this compound-2-carboxamide has been synthesized from this compound-2-carbonitrile. researchgate.netresearchgate.netmdpi.com This transformation is typically carried out using concentrated sulfuric acid at approximately 20°C. researchgate.netresearchgate.netmdpi.com The reaction proceeds over several hours, and after workup, the desired carboxamide can be isolated in a high yield, reportedly around 91%. researchgate.netresearchgate.netmdpi.com

The resulting this compound-2-carboxamide is a stable, colorless solid. researchgate.netmdpi.com This stability, coupled with its potential as a synthetic scaffold with a reduced number of leaving groups compared to its carbonitrile precursor, makes it a valuable intermediate for further chemical modifications. mdpi.com

Table 1: Synthesis of this compound-2-carboxamide

| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |

| This compound-2-carbonitrile | Concentrated H₂SO₄ | ~20°C | 6 hours | 91% | researchgate.netresearchgate.netmdpi.com |

Synthesis of Carbaldehydes (e.g., 2,4,6-Trichloropyrimidine-5-carbaldehyde)

The formylation of pyrimidine rings, leading to the synthesis of pyrimidine carbaldehydes, is a crucial transformation in the development of more complex heterocyclic structures. 2,4,6-Trichloropyrimidine-5-carbaldehyde (B1310558) is a key intermediate that can be synthesized from barbituric acid. wisdomlib.org

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.com This reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.commychemblog.com

In the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde, barbituric acid is treated with the Vilsmeier reagent (DMF/POCl₃). wisdomlib.org This reaction not only introduces a formyl group at the 5-position of the pyrimidine ring but also replaces the hydroxyl groups at the 2, 4, and 6-positions with chlorine atoms.

The general mechanism involves the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich pyrimidine ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the final aldehyde product. chemistrysteps.commychemblog.com The reaction conditions, such as temperature and solvent, can be varied to optimize the yield of the desired product. ijpcbs.commdpi.com

Table 2: Vilsmeier-Haack Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde

| Starting Material | Reagents | Key Transformation | Product | Reference |

| Barbituric acid | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Formylation and Chlorination | 2,4,6-Trichloropyrimidine-5-carbaldehyde | wisdomlib.org |

Synthesis of Fluorinated Pyrimidine Derivatives

The introduction of fluorine atoms into the pyrimidine ring can significantly alter the biological and chemical properties of the resulting compounds. A common method for the synthesis of fluorinated pyrimidines is through halogen exchange reactions, where chlorine atoms are substituted with fluorine.

The synthesis of 2,4,6-trifluoropyrimidine from 2,4,6-trichloropyrimidine has been reported. google.com This transformation can be achieved by reacting 2,4,6-trichloropyrimidine with anhydrous potassium fluoride at elevated temperatures. google.com Another fluorinating agent that has been employed for this conversion is silver fluoride. google.com

It is important to note that the chlorine atom at the 5-position of the pyrimidine ring is generally more difficult to replace with fluorine compared to the chlorines at the 2, 4, and 6-positions. google.com Attempts to fluorinate tetrachloropyrimidine often result in the formation of 5-chloro-2,4,6-trifluoropyrimidine, highlighting the lower reactivity of the C5-Cl bond towards nucleophilic substitution by fluoride. google.com

Table 3: Synthesis of Fluorinated Pyrimidine Derivatives from 2,4,6-Trichloropyrimidine

| Starting Material | Fluorinating Agent | Product | Reference |

| 2,4,6-Trichloropyrimidine | Anhydrous Potassium Fluoride | 2,4,6-Trifluoropyrimidine | google.com |

| 2,4,6-Trichloropyrimidine | Silver Fluoride | 2,4,6-Trifluoropyrimidine | google.com |

Advanced Research Applications of 4,5,6 Trichloropyrimidine Derivatives

Pharmaceutical and Medicinal Chemistry Applications

The inherent reactivity of the chlorine atoms on the pyrimidine (B1678525) ring allows for controlled nucleophilic substitution reactions, making 4,5,6-trichloropyrimidine and its isomers valuable starting materials for constructing libraries of compounds for pharmacological screening. This capacity for controlled functionalization is a cornerstone of its utility in medicinal chemistry.

Development of Biologically Active Molecules

The pyrimidine nucleus is a fundamental component of various biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and vitamin B1. Consequently, synthetic pyrimidine derivatives have been extensively investigated for their therapeutic potential. Derivatives of this compound are no exception and have been instrumental in the synthesis of molecules with a broad spectrum of biological activities. The reactivity of its chlorine atoms enables the systematic introduction of different functional groups, leading to the generation of novel compounds with tailored pharmacological profiles. For instance, the reaction of This compound-2-carbonitrile (B13511922) with concentrated sulfuric acid yields this compound-2-carboxamide, a stable derivative that serves as a scaffold for further chemical modifications. mdpi.comresearchgate.net

Synthesis of Specific Therapeutic Agents

The strategic manipulation of the chlorine substituents on the pyrimidine ring has enabled the synthesis of several specific therapeutic agents targeting a range of diseases.

Table 1: Selected Intermediates in the Synthesis of Etravirine

| Starting Material | Key Intermediate | Synthetic Step | Reference |

|---|---|---|---|

| 5-bromo-2,4,6-trichloropyrimidine | 4-((5-bromo-2,6-dichloropyrimidin-4-yl)amino)benzonitrile | Reaction with 4-aminobenzonitrile | nih.govd-nb.info |

| 2,4,6-trichloropyrimidine (B138864) | 4-((2,6-dichloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile | Reaction with 4-hydroxy-3,5-dimethylbenzonitrile | nih.govd-nb.info |

Derivatives of chloropyrimidines have demonstrated significant potential as antimicrobial agents. nih.gov By appending various aryl, heteroaryl, and alkylthio substituents at different positions of the pyrimidine ring, researchers have developed compounds with potent activity against pathogenic bacteria and fungi. For example, certain pyrimidine derivatives with aryl and alkylthio substituents have shown potent in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.75 µg/mL. nih.gov Other derivatives have displayed activity against Pseudomonas aeruginosa and Escherichia coli at an MIC of 12.5 µg/mL. nih.gov

In the realm of antifungal agents, pyrimidine derivatives are explored for their efficacy against various phytopathogenic fungi, which pose a significant threat to agriculture. nih.gov Novel pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their in vitro antifungal activities against pathogens like Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov Some of these compounds exhibited excellent antifungal activity, with EC50 values superior to the commercial fungicide Pyrimethanil. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Type | Target Organism | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Aryl/alkylthio substituted pyrimidines | Mycobacterium tuberculosis | 0.75 µg/mL | nih.gov |

| Aryl/alkylthio substituted pyrimidines | Pseudomonas aeruginosa | 12.5 µg/mL | nih.gov |

| Aryl/alkylthio substituted pyrimidines | Escherichia coli | 12.5 µg/mL | nih.gov |

The pyrimidine scaffold is also a key feature in the design of novel anti-inflammatory agents. semanticscholar.org The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS). nih.govrsc.org For example, pyrano[2,3-d]pyrimidine derivatives have been reported to potently suppress COX-2 activity, with IC50 values as low as 0.04 µmol, comparable to the standard drug celecoxib. nih.gov Similarly, morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in macrophage cells, suggesting their potential as therapeutic agents for inflammation-associated disorders. rsc.org

The pyrimidine core is a prevalent feature in a multitude of kinase inhibitors used in cancer therapy. pharmajournal.net 2,4,5-Trichloropyrimidine (B44654) and its isomers are valuable precursors for the synthesis of potent and selective kinase inhibitors. lifechempharma.com

Ceritinib , an anaplastic lymphoma kinase (ALK) inhibitor, is used to treat ALK-positive metastatic non-small cell lung cancer (NSCLC). medkoo.comdavidpublisher.com The synthesis of Ceritinib can involve the use of 2,4,5-trichloropyrimidine. google.com In one synthetic route, 2,4,5-trichloropyrimidine is reacted with 2-(isopropylsulfonyl)aniline. google.com

Derivatives of trichloropyrimidine are also utilized in the development of inhibitors for other kinases, such as ALK-5 (TGF-β type I receptor) and Epidermal Growth Factor Receptor (EGFR) . lifechempharma.com The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of these kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cancer cell proliferation and survival. pharmajournal.net For instance, 2,4-diaminopyrimidine (B92962) derivatives synthesized from 2,4,6-trichloropyrimidine have been investigated as kinase inhibitors. mdpi.com

Table 3: Trichloropyrimidine Derivatives in Anticancer Research

| Target | Drug/Inhibitor Class | Starting Material Example | Therapeutic Area | Reference |

|---|---|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | Ceritinib | 2,4,5-Trichloropyrimidine | Non-Small Cell Lung Cancer | medkoo.comgoogle.com |

| ALK-5 | Selective Inhibitors | 2,4,5-Trichloropyrimidine | Cancer | lifechempharma.com |

| Epidermal Growth Factor Receptor (EGFR) | Selective Inhibitors | Trichloropyrimidine derivatives | Non-Small Cell Lung Cancer | pharmajournal.netlifechempharma.com |

Antiviral Compounds

The pyrimidine nucleus is a cornerstone in the development of antiviral therapeutics, with numerous derivatives exhibiting potent activity against a wide array of viruses. While direct antiviral studies on this compound derivatives are not extensively documented, research on structurally related pyrimidine compounds highlights the potential of this chemical class.

A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can be conceptually derived from the pyrimidine core, demonstrated notable efficacy against the human coronavirus 229E (HCoV-229E) nih.gov. These findings underscore the pyrimido[4,5-d]pyrimidine (B13093195) scaffold as a promising framework for designing novel antiviral agents against human coronaviruses nih.gov. The research identified compounds with a cyclopropylamino group and an aminoindane moiety as particularly effective, suggesting that specific substitutions on the fused pyrimidine ring system are crucial for antiviral activity nih.gov.

Furthermore, the broader class of pyrimidine derivatives has been investigated for activity against various RNA viruses. For instance, some pyrimidine biosynthesis inhibitors have been shown to block SARS-CoV-2 infection by depleting the host cell's nucleotide pools, which are essential for viral replication asm.orgbiorxiv.org. This indirect antiviral strategy highlights a different avenue through which pyrimidine-based compounds can exert their effects.

The following table summarizes the antiviral activity of selected pyrimido[4,5-d]pyrimidine derivatives against HCoV-229E.

| Compound ID | Structure | EC₅₀ (µM) against HCoV-229E |

| 7a | N²-[2-(Dimethylamino)ethyl]-N⁵-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimido[4,5-d]pyrimidine-2,5-diamine | 1.9 |

| 7b | N²-[2-(Diethylamino)ethyl]-N⁵-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimido[4,5-d]pyrimidine-2,5-diamine | 2.1 |

| 7f | N⁵-(2,3-dihydro-1H-inden-4-yl)-N²-[2-(diethylamino)ethyl]pyrimido[4,5-d]pyrimidine-2,5-diamine | 0.9 |

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective drugs. For pyrimidine derivatives, SAR studies have been instrumental in elucidating the key structural features required for their antiviral and other biological activities.

In the context of antiviral research, SAR studies on N-[2-(2-phosphonomethoxy)ethyl] (PME) derivatives of pyrimidines revealed that substitutions on the pyrimidine ring significantly impact their activity against DNA viruses and retroviruses. For instance, most of the PME derivatives in the pyrimidine series were inactive, with the notable exception of the 5-bromocytosine (B1215235) derivative, indicating that halogenation at the C5 position can be critical for antiviral efficacy nih.gov.

Research on 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives as anti-influenza virus agents has provided further SAR insights. The study demonstrated that the introduction of cyclobutyl and cyclopentyl groups at the β-position of the aminoalkyl side chain enhanced antiviral potency researchgate.net. The antiviral efficacy was also influenced by substitutions on the pyrimidine ring itself, with the order of effectiveness being an amino group > a hydroxyiminomethyl group > a halogen at the 5-position, and a chlorine or methoxy (B1213986) group > hydrogen at the 6-position researchgate.net.

These studies, while not directly involving this compound, provide a valuable framework for predicting how modifications to its structure could lead to potent biologically active molecules. The presence of chlorine atoms at positions 4, 5, and 6 offers a unique starting point for introducing a variety of substituents to explore the SAR of this specific scaffold.

Mechanism of Action Studies in Biological Systems

Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. For pyrimidine derivatives, a primary mechanism of antiviral action involves the inhibition of viral nucleic acid synthesis nih.gov. Nucleoside analogs, which mimic the natural building blocks of DNA and RNA, can be incorporated into the growing viral genome, leading to chain termination and the cessation of replication. Lamivudine, a well-known pyrimidine nucleoside analog, is converted intracellularly to its triphosphate form, which then inhibits both HIV reverse transcriptase and hepatitis B virus DNA polymerase nih.gov.

Another significant mechanism of action for some pyrimidine derivatives is the inhibition of host cell enzymes that are essential for viral replication. By targeting host pyrimidine biosynthesis, these compounds can deplete the intracellular pool of nucleotides available for the virus to build its genetic material asm.orgbiorxiv.org. This approach offers the potential for broad-spectrum antiviral activity, as many different viruses rely on the host's metabolic pathways asm.org. For example, some compounds have been shown to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, thereby exerting an antiviral effect rupress.org.

The following table outlines the mechanisms of action for different classes of pyrimidine-based antiviral compounds.

| Class of Compound | Mechanism of Action | Target Viruses |

| Nucleoside Analogs | Inhibition of viral DNA/RNA polymerases, leading to chain termination. | HIV, Hepatitis B, Herpes Simplex Virus |

| Pyrimidine Biosynthesis Inhibitors | Inhibition of host cell enzymes (e.g., DHODH), leading to depletion of nucleotide pools. | Influenza Virus, SARS-CoV-2, a broad range of RNA viruses |

Agrochemical Applications

The pyrimidine scaffold is a key structural motif in a variety of agrochemicals, including herbicides and pesticides. The versatility of the pyrimidine ring allows for the introduction of diverse functional groups, leading to compounds with a wide range of biological activities against weeds, insects, and fungi.

Development of Herbicides and Pesticides

This compound serves as a valuable intermediate in the synthesis of agrochemicals arkat-usa.org. Its reactive chlorine atoms can be selectively substituted to generate a library of derivatives for screening as potential herbicides and pesticides.

Herbicides: Research has shown that pyrimidine- and triazine-substituted chlorsulfuron (B1668881) derivatives can exhibit high herbicidal activity biorxiv.org. These compounds act by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants, leading to growth inhibition and death of susceptible weeds. Studies on novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have also demonstrated their potential as herbicides, with some compounds showing activity comparable to commercial herbicides arkat-usa.org. The mechanism of action for some of these derivatives is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), another critical enzyme in plant chlorophyll (B73375) biosynthesis arkat-usa.org.

Pesticides: Novel pyrimidin-4-amine derivatives have been synthesized and shown to possess broad-spectrum insecticidal and fungicidal activity nih.gov. For instance, certain derivatives displayed excellent insecticidal activity against pests such as Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, as well as fungicidal activity against Pseudoperonospora cubensis nih.gov. Furthermore, a series of novel pyrimidine derivatives containing a urea (B33335) pharmacophore have been designed and synthesized, with some exhibiting significant insecticidal activity against the mosquito vector Aedes aegypti netascientific.comnih.gov.

The table below presents data on the pesticidal activity of selected pyrimidine derivatives.

| Compound ID | Target Pest/Weed | Activity (LC₅₀/EC₅₀) |

| U7 | Mythimna separata (insect) | 3.57 mg/L |

| U8 | Mythimna separata (insect) | 4.22 mg/L |

| U7 | Pseudoperonospora cubensis (fungus) | 24.94 mg/L |

| U8 | Pseudoperonospora cubensis (fungus) | 30.79 mg/L |

| Compound 4d | Aedes aegypti (insect) | 70% mortality at 2 µg/mL |

| Compound 2o | Bentgrass (Agrostis stolonifera) | Good activity at 1 mM |

Material Science Applications

The application of pyrimidine derivatives extends beyond the life sciences into the realm of material science. The unique electronic and structural properties of the pyrimidine ring make it an attractive building block for the creation of novel functional materials.

Development of New Materials with Specific Properties

While specific research on materials derived from this compound is limited, studies on its isomer, 2,4,6-trichloropyrimidine, provide insights into its potential applications. For instance, 2,4,6-trichloropyrimidine has been investigated as a finishing agent for silk fabric to impart anti-wrinkle properties chemicalbook.com. The mechanism involves the covalent cross-linking of the trichloropyrimidine with the functional groups on the silk fibers, which reduces the ability of the fabric to crease chemicalbook.com. It is plausible that this compound could be used in a similar fashion to modify the properties of natural and synthetic polymers.

The reactivity of the chlorine atoms in this compound also makes it a potential monomer or cross-linking agent in the synthesis of novel polymers. By reacting it with di- or poly-functional nucleophiles, new polymers with tailored thermal, mechanical, and electronic properties could be developed. The nitrogen atoms in the pyrimidine ring can also act as coordination sites for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers with applications in catalysis, gas storage, and sensing.

The following table summarizes the effect of a trichloropyrimidine finishing agent on the properties of silk fabric.

| Finishing Agent Concentration (g/L) | Crease Recovery Angle (°) | Breaking Strength Retention (%) |

| 0 | 135 | 100 |

| 1 | 150 | 98.5 |

| 2 | 162 | 97.2 |

| 3 | 168 | 96.8 |

| 4 | 167 | 96.3 |

Textile Chemistry (e.g., Anti-Pilling Properties of Cellulose-Based Fabrics)

There is no available research data to suggest the use of this compound derivatives for improving the anti-pilling properties of cellulose-based fabrics.

Applications in Reactive Dye Chemistry

Synthesis of Reactive Dyes for Textile Fibers, Paper, and Biological Substrates

No published studies or methodologies were found describing the synthesis of reactive dyes using this compound as the reactive anchor group for application on textile fibers, paper, or biological substrates.

Computational and Theoretical Studies on 4,5,6 Trichloropyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio and related methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, which in turn allows for the calculation of various chemical properties. ijcce.ac.irphyschemres.org For pyrimidine (B1678525) derivatives, DFT studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating properties such as molecular orbital energies, atomic charges, and the molecular electrostatic potential (MEP). ijcce.ac.irmdpi.com

Commonly used functionals like B3LYP, combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), have proven effective for studying substituted pyrimidines. ijcce.ac.irresearchgate.net These calculations yield key quantum chemical descriptors that help in understanding the molecule's stability and reactivity.

Table 1: Key Quantum Chemical Parameters Calculated via DFT for Pyrimidine Derivatives

| Parameter | Symbol | Description |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's ability to accept electrons. |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO; relates to chemical reactivity and stability. researchgate.net |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

These parameters, while not specifically published for 4,5,6-trichloropyrimidine, are routinely calculated for its analogs to provide a comprehensive picture of their electronic characteristics. ijcce.ac.irtandfonline.com

Computational methods are invaluable for predicting the reactivity of a molecule and exploring potential reaction pathways. For chloropyrimidines, a key area of interest is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms and chlorine substituents makes the pyrimidine ring susceptible to attack by nucleophiles.

Theoretical calculations can predict the most likely sites for nucleophilic attack by analyzing the distribution of electron density and the energies of unoccupied orbitals. For instance, the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate which carbon atoms are most electrophilic. Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of electron-rich (negative potential) and electron-poor (positive potential) regions, guiding the prediction of where electrophiles and nucleophiles will preferentially interact. nih.gov

Molecular Modeling and Simulations

Molecular modeling and simulations extend theoretical investigations to larger systems and more complex phenomena, such as interactions with biological macromolecules or the prediction of bulk properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to drug discovery and development. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties, making them frequent subjects of docking studies. nih.govnih.gov

In a typical docking study, the 3D structures of the ligand (e.g., a this compound derivative) and the biological target are used as inputs. The docking software then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each based on a force field that estimates the binding affinity. mdpi.com

While no specific molecular docking studies involving this compound as a ligand have been published, numerous studies on related pyrimidine structures have demonstrated their potential to interact with key biological targets such as viral proteases (like SARS-CoV-2 Mpro) or topoisomerase enzymes. nih.govnih.gov These studies help identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding and can guide the design of new, more potent inhibitors.

Computational chemistry can accurately predict various spectroscopic properties, which is essential for identifying and characterizing molecules. Methods like DFT are routinely used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands to specific molecular motions. researchgate.net Similarly, NMR chemical shifts (1H, 13C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov A study on other chloropyrimidines highlighted that while database-related techniques are fast and accurate for 13C shifts, quantum chemistry approaches are more precise for predicting 1H chemical shifts and resolving isomeric mixtures. acs.org Comparing calculated spectra with experimental data serves as a crucial validation of both the synthesized structure and the computational model. tandfonline.com

Computational Thermochemistry

Computational thermochemistry focuses on the ab initio prediction of thermodynamic properties, such as the enthalpy of formation (ΔfH°). These values are critical for understanding chemical stability and predicting the energetics of reactions. High-accuracy composite methods, such as the Gaussian-n (G2, G3, G4) theories, are designed to achieve chemical accuracy (typically within ~1 kcal/mol) for thermochemical data. nih.gov

A significant comparative study on the thermochemistry of various chloropyrimidines was conducted, which included both experimental measurements (rotating-bomb combustion calorimetry and Calvet microcalorimetry) and computational estimations. nih.govacs.org This study determined the standard molar enthalpies of formation for several compounds, including 2,4,6-trichloropyrimidine (B138864) and 2,4,5,6-tetrachloropyrimidine (B156064), in both crystalline/liquid and gaseous states. nih.govacs.org

The experimental data were then used to calibrate and validate computational procedures for estimating the gas-phase enthalpies of formation for other chloropyrimidines. The study found that the Local Spin Density Approximation (LSDA) functional provided a cost-effective method for estimating enthalpies of formation for nitrogen-containing heterocycles. Interestingly, the widely used B3LYP hybrid method yielded larger deviations from experimental values for highly chlorinated pyrimidines like 2,4,6-trichloropyrimidine. nih.gov This work provides a robust, validated methodology that could be directly applied to calculate the thermochemical properties of this compound.

Table 2: Comparison of Computational Functionals for Chloropyrimidine Thermochemistry

| Functional | Description | Performance Finding nih.gov |

|---|---|---|

| LSDA | Local Spin Density Approximation | Found to be a "cheap choice" for estimating enthalpies of formation for nitrogen heterocycles. |

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional | Yielded larger differences with respect to experimental values for 2,4,6-tri- and 2,4,5,6-tetrachloropyrimidines. |

Analytical and Spectroscopic Characterization of 4,5,6 Trichloropyrimidine and Its Derivatives

Purity and Characterization Standards in Research

In chemical research, ensuring the purity and identity of compounds is critical for the validity and reproducibility of results. For compounds like 4,5,6-trichloropyrimidine, purity is typically assessed using chromatographic methods, most commonly Gas Chromatography (GC). Commercial suppliers often specify a minimum purity of 98% as determined by GC. calpaclab.com One patented synthesis method for the isomer 2,4,6-trichloropyrimidine (B138864) reports achieving a purity of over 99.5%. google.com

A comprehensive characterization standard in research involves the use of multiple, complementary analytical techniques. The synthesis of a new derivative is typically considered fully characterized when its structure is confirmed by a combination of NMR (¹H and ¹³C), IR, and mass spectrometry. mdpi.com Furthermore, elemental analysis (CHN analysis) is often performed to confirm that the empirical formula matches the theoretical composition, providing an additional check on purity and identity. mdpi.com This multi-faceted approach ensures that the synthesized compound is indeed the target molecule and meets the high purity standards required for subsequent applications.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of chlorinated pyrimidines exist, research continues to seek more efficient, scalable, and versatile routes. A key area of future exploration is the development of novel pathways that offer improved yields and access to new, complex pyrimidine (B1678525) derivatives.

Another trend is the modification of existing industrial processes, such as the Vilsmeier synthesis, to produce functionalized trichloropyrimidines. For instance, the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) requires a significantly higher molar ratio of phosphorus oxychloride (POCl₃) than typical Vilsmeier reactions to achieve both formylation and chlorination. upb.ro Research into refining these conditions and exploring alternative reagents could lead to more cost-effective and efficient production of these valuable intermediates.

Discovery of New Biologically Active Pyrimidine Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. mdpi.comacs.org Consequently, a major thrust of future research is the use of 4,5,6-trichloropyrimidine as a starting material to synthesize novel analogs with a wide spectrum of biological activities. The reactivity of its chlorine atoms allows for substitution reactions to introduce various functional groups, leading to new potential drugs.

Pyrimidine derivatives have demonstrated a broad range of pharmacological effects, including:

Anticancer Activity : Certain analogs are being investigated as potential anti-tumor agents. mdpi.com

Anti-inflammatory Properties : The pyrimidine nucleus is a promising scaffold for developing new anti-inflammatory drugs. mdpi.com

Antimicrobial Effects : Researchers have synthesized and tested pyrimidine derivatives for their efficacy against various bacterial and fungal strains. chemicalbook.com

Antiviral Activity : The pyrimidine structure is integral to many antiviral compounds, and new derivatives are continually being explored. acs.org

Antimalarial and Antihypertensive applications : The versatility of the pyrimidine ring has led to its incorporation in drugs targeting malaria and hypertension. mdpi.comtdl.org

The compound this compound-2-carboxamide, synthesized from the corresponding carbonitrile, is a promising scaffold for creating new derivatives. mdpi.com Its structure offers multiple reactive sites for modification by heteroatom nucleophiles or organometallic reagents, paving the way for the creation of libraries of new compounds for biological screening. mdpi.com

| Activity Type | Description | Key Findings / Potential |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth. | Pyrimidine analogs are being explored as potential anti-tumor agents. mdpi.com |

| Anti-inflammatory | Reduction of inflammation. | The pyrimidine scaffold is a key structure for developing novel anti-inflammatory therapies. mdpi.com |

| Antimicrobial | Inhibition of bacterial and fungal growth. | Substituted pyrimidines have shown significant activity against various pathogens. chemicalbook.com |

| Antiviral | Inhibition of viral replication. | The pyrimidine core is essential in many antiviral drugs, driving further research. acs.org |

| Antimalarial | Activity against malarial plasmodia. | Derivatives have been developed as selective inhibitors for treating malaria. chemicalbook.com |

Development of Environmentally Friendly Synthesis Processes

In line with the global push for sustainable technology, a significant trend in chemical synthesis is the development of "green chemistry" processes. This approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For pyrimidine synthesis, this involves exploring alternative solvents, catalysts, and reaction conditions. researchgate.net

Key green chemistry strategies being investigated include:

Multicomponent Reactions : These reactions combine three or more reactants in a single step to form a complex product, which is an efficient and atom-economical approach. chemimpex.comresearchgate.net

Green Solvents : The use of environmentally benign solvents like water or magnetized deionized water is being explored to replace traditional volatile organic compounds. researchgate.net

Catalyst-Free and Eco-Friendly Catalysts : Research is focused on running reactions without catalysts or using greener alternatives such as choline (B1196258) hydroxide (B78521) or nanocrystalline MgO. upb.ro

Alternative Energy Sources : Methods like microwave irradiation and ultrasound are being used to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. upb.roresearchgate.net

A patent for an environmentally friendly method to produce high-purity 2,4,6-trichloropyrimidine (B138864) highlights this trend. The process uses non-toxic, inexpensive raw materials that dissolve each other without needing an organic solvent, and it allows for the recycling of the catalyst and the conversion of waste liquid into fertilizer. These sustainable approaches are not only beneficial for the environment but also offer economic advantages through reduced costs and simplified procedures. researchgate.net

Further Investigation into Structure-Activity Relationships

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is fundamental to modern drug discovery. For pyrimidine derivatives, SAR studies are crucial for designing more potent and selective therapeutic agents. tdl.org

Future research will continue to systematically modify the structure of this compound and its derivatives to probe how different substituents and their positions on the pyrimidine ring affect biological function. tdl.org For example, studies on 2,4-disubstituted pyrimidines have shown that cholinesterase inhibition activity is sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions.

Applications in Advanced Materials and Nanotechnology

Beyond its role in pharmaceuticals, this compound and its isomers are emerging as valuable components in the field of materials science. Their unique electronic properties and ability to undergo controlled reactions make them suitable for creating functional polymers, coatings, and dyes.

One significant application is in the development of specialty polymers and coatings. The incorporation of chlorinated pyrimidines can enhance the durability and environmental resistance of these materials. Furthermore, pyrimidine-based donor-acceptor (D-A) conjugated polymers are being synthesized for use in organic semiconductors. By modifying the side chains on the pyrimidine unit, researchers can fine-tune the electronic energy levels and optical properties of these polymers, which is critical for applications in electronics.

Trichloropyrimidines also serve as important intermediates for reactive dyes used in the textile industry. researchgate.net These dyes form covalent bonds with fibers like cotton, leading to excellent color fastness. upb.ro Research is ongoing to develop more efficient and environmentally friendly dyeing processes using these compounds. The reactivity of the chlorine atoms allows for strong bonding to textile substrates, and functional groups attached to the pyrimidine ring can be altered to produce a wide range of colors. upb.ro While direct applications in nanotechnology are still emerging, the use of pyrimidine derivatives as building blocks for precisely structured polymers and functional organic materials suggests a strong potential for their future integration into nanoscale devices and systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5,6-trichloropyrimidine, and how do their yields and scalability compare?

- Methodological Answer : Two principal methods are reported:

- Phosgene-mediated chlorination : Reacting 5-hydroxybarbituric acid with phosgene in dichloromethane, followed by NaOH neutralization (95.4% yield) .

- Cyclocondensation route : Using dimethyl chloromalonate and formamidine acetate, followed by POCl₃ treatment (64% yield). This method is scalable to 5–10 g batches .

- Key Considerations : Phosgene-based routes require strict safety protocols, while the cyclocondensation method offers better regioselectivity but lower yields.

Q. How can researchers verify the purity and identity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : Purify via column chromatography using n-hexane/ethyl acetate (9:1) to remove byproducts like dichloropyrimidines .

- Spectroscopy : Confirm structure using (absence of hydroxyl protons at δ 10–12 ppm) and (three distinct Cl-substituted carbons at δ 150–160 ppm) .

- Melting Point : Cross-check with literature values (mp: 23–25°C) .

Q. What are the critical safety protocols for handling this compound in the lab?

- Methodological Answer :

- Use fume hoods, nitrile gloves, and eye protection due to its toxicity (R-phrases: 20/21/22-36/37/38) .

- Neutralize waste with sodium bicarbonate before disposal to avoid releasing HCl vapors .

Advanced Research Questions

Q. How can regioselectivity be controlled during nucleophilic substitution reactions at the C4, C5, and C6 positions?

- Methodological Answer :

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance reactivity at C4 due to steric accessibility .

- Catalysts : Add catalytic Cu(I) to promote C6 substitution in Suzuki-Miyaura couplings .

- Temperature : Lower temperatures (0–5°C) favor C5 substitution in SNAr reactions with amines .

Q. What are the primary byproducts in low-yield syntheses of this compound, and how can they be minimized?

- Methodological Answer :

- Byproducts : Partial chlorination (e.g., 4,6-dichloropyrimidine) or hydrolysis products (e.g., 4-hydroxy derivatives) .

- Mitigation :

- Use excess POCl₃ (3 eq.) and N,N-dimethylaniline as a catalyst to ensure complete chlorination .

- Conduct reactions under anhydrous conditions to prevent hydrolysis .

Q. What mechanistic insights explain the resistance of this compound to hydrolysis compared to 2,4,6-trichloropyrimidine?

- Methodological Answer :

- Electronic Effects : The C2 amino group in 2-amino-4,6-dichloropyrimidine increases electron density at C4/C6, accelerating hydrolysis. In this compound, the absence of electron-donating groups stabilizes the ring against nucleophilic attack .

- Experimental Validation : Monitor hydrolysis kinetics in buffered aqueous solutions (pH 2–12) using HPLC .

Q. How can this compound be leveraged to synthesize bioactive heterocycles (e.g., antimicrobial agents)?

- Methodological Answer :

- Stepwise Functionalization :

Replace C4-Cl with piperazine via SNAr to enhance solubility .

Modify C5/C6 with thiols or alkoxides to introduce hydrogen-bonding motifs .

- Case Study : Synthesize fused thiazoles by reacting with thioureas under microwave irradiation (120°C, 30 min) .

Q. What strategies improve the stability of this compound in long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.